(4S)-1-Fmoc-4-benzyloxy-L-proline (4S)-1-Fmoc-4-benzyloxy-L-proline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20225054
InChI: InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)
SMILES:
Molecular Formula: C27H25NO5
Molecular Weight: 443.5 g/mol

(4S)-1-Fmoc-4-benzyloxy-L-proline

CAS No.:

Cat. No.: VC20225054

Molecular Formula: C27H25NO5

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

(4S)-1-Fmoc-4-benzyloxy-L-proline -

Specification

Molecular Formula C27H25NO5
Molecular Weight 443.5 g/mol
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)
Standard InChI Key XGFMHBUVVWZBFT-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5

Introduction

Structural and Chemical Identity of (4S)-1-Fmoc-4-benzyloxy-L-proline

(4S)-1-Fmoc-4-benzyloxy-L-proline (CAS: 1334671-64-5) is a synthetic proline derivative with the systematic name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(phenylmethoxy)methyl]-L-proline. Its molecular formula is C29H27NO5, and it has a molecular weight of 443.5 g/mol . The compound’s structure integrates two key functional groups:

  • Fmoc group: A photolabile protecting group that ensures orthogonal deprotection during SPPS.

  • Benzyloxy group: A sterically bulky substituent at the C4 position, which imposes conformational constraints on the proline ring.

Key Physicochemical Properties

PropertyValue
CAS Registry Number1334671-64-5
Molecular FormulaC29H27NO5
Molecular Weight443.5 g/mol
Purity≥97% (HPLC)
Storage Conditions2–8°C, protected from light

Synthetic Routes and Optimization

The synthesis of (4S)-1-Fmoc-4-benzyloxy-L-proline involves sequential protection and functionalization steps starting from L-proline. A representative pathway, adapted from methodologies in , proceeds as follows:

Step 2: Fmoc Protection

The N1 amine of the intermediate is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of water and dichloromethane (DCM), with sodium bicarbonate as a base. This step yields the title compound with >95% efficiency .

Step 3: Purification

Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The final compound is lyophilized to a white crystalline solid .

Conformational Analysis and Solvent-Dependent Behavior

The C4 benzyloxy substituent profoundly influences the proline ring’s puckering dynamics. In aqueous solutions, (4S)-1-Fmoc-4-benzyloxy-L-proline adopts a Cγ-endo conformation, stabilizing the PPII helix in short peptides . In contrast, in hydrophobic solvents like 2,2,2-trifluoroethanol (TFE), the compound shifts to a Cγ-exo conformation, promoting β-sheet-like structures due to enhanced n–π* interactions between the benzyloxy group and adjacent carbonyls .

Spectroscopic Signatures

  • NMR Spectroscopy:

    • 1H NMR (400 MHz, CDCl3): δ 7.75–7.25 (m, 13H, Fmoc and benzyl aromatic protons), 4.40–4.20 (m, 4H, Fmoc CH2 and proline Cα-H), 3.85–3.70 (m, 2H, benzyloxy CH2), 2.30–1.90 (m, 4H, proline ring protons) .

    • 13C NMR (100 MHz, CDCl3): δ 172.5 (C=O), 156.2 (Fmoc carbonyl), 143.1–125.3 (aromatic carbons), 70.8 (benzyloxy CH2), 66.5 (proline C4), 47.2 (Fmoc CH2), 29.8–22.1 (proline ring carbons) .

  • Infrared Spectroscopy (IR):

    • Strong absorption at 1715 cm⁻¹ (C=O stretch of Fmoc), 1240 cm⁻¹ (C–O–C of benzyloxy), and 740 cm⁻¹ (monosubstituted benzene ring) .

Applications in Peptide Science and Drug Discovery

Solid-Phase Peptide Synthesis (SPPS)

(4S)-1-Fmoc-4-benzyloxy-L-proline is employed in SPPS to introduce conformational constraints into peptide sequences. Its benzyloxy group enhances resistance to proteolytic degradation, making it valuable for synthesizing therapeutic peptides targeting protease-rich environments .

Conformational Studies

Incorporating this derivative into model peptides enables researchers to dissect the relationship between proline puckering and secondary structure. For example, peptides containing (4S)-1-Fmoc-4-benzyloxy-L-proline form antiparallel β-sheets in TFE, as evidenced by circular dichroism (CD) spectra showing a negative band at 218 nm and a positive band at 195 nm .

Drug Design

The compound’s ability to stabilize noncanonical peptide structures has implications for designing peptidomimetics and allosteric modulators. For instance, its incorporation into angiotensin-converting enzyme (ACE) inhibitors improves binding affinity by enforcing a bioactive conformation .

Future Directions and Research Opportunities

Further studies could explore:

  • The compound’s utility in synthesizing cyclic peptides via intramolecular benzyloxy-mediated crosslinking.

  • Its role in modulating immune responses through conformational control of antigenic peptides.

  • Computational modeling to predict its impact on peptide-receptor interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator